Einecs 254-459-9

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists over 100,000 chemicals marketed in the EU between 1971 and 1981. However, general methodologies for analyzing EINECS compounds can be applied. For instance, EINECS substances are often evaluated using computational toxicology tools like Read-Across Structure Activity Relationships (RASAR) and Quantitative Structure-Activity Relationships (QSARs) to predict properties such as toxicity, bioavailability, and environmental persistence .

Properties

CAS No. |

39455-35-1 |

|---|---|

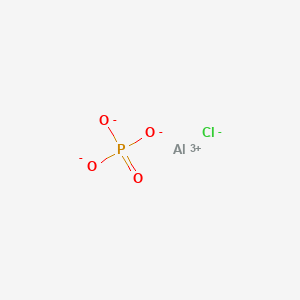

Molecular Formula |

AlClO4P- |

Molecular Weight |

157.40 g/mol |

IUPAC Name |

aluminum;chloride;phosphate |

InChI |

InChI=1S/Al.ClH.H3O4P/c;;1-5(2,3)4/h;1H;(H3,1,2,3,4)/q+3;;/p-4 |

InChI Key |

CILUWGMVMJYTTD-UHFFFAOYSA-J |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[Al+3].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Aluminum chloride phosphate can be synthesized through various methods. One common method involves the reaction of aluminum chloride with potassium phosphate in an aqueous solution. The reaction can be represented as follows:

AlCl3+K3PO4→AlPO4+3KCl

In this reaction, aluminum chloride and potassium phosphate are mixed in water, resulting in the formation of aluminum phosphate and potassium chloride . The reaction is typically carried out at room temperature with constant stirring to ensure complete mixing of the reactants.

Industrial Production Methods

In industrial settings, aluminum chloride phosphate is often produced using a microfluidic approach. This method involves the use of a chaotic micromixer to enhance the mixing between reactants, such as aluminum chloride and phosphoric acid. The process includes magnetic stirring and continuous-flow shearing during the settling of the aluminum phosphate precipitate . This method provides better control over particle size distribution and ensures consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Aluminum chloride phosphate undergoes various chemical reactions, including precipitation reactions, acid-base reactions, and complexation reactions. One notable reaction is its formation from the reaction between aluminum chloride and potassium phosphate, as mentioned earlier.

Common Reagents and Conditions

Common reagents used in reactions involving aluminum chloride phosphate include potassium phosphate, phosphoric acid, and other phosphate-containing compounds. The reactions are typically carried out in aqueous solutions at room temperature with constant stirring.

Major Products Formed

The major product formed from the reaction of aluminum chloride with potassium phosphate is aluminum phosphate. This compound is an insoluble solid that precipitates out of the solution .

Scientific Research Applications

Aluminum chloride phosphate has a wide range of applications in scientific research. Some of its notable applications include:

Chemistry: Used as a catalyst in various chemical reactions and as a reagent in the synthesis of other compounds.

Biology: Employed in the preparation of aluminum-based adjuvants for vaccines, enhancing the immune response.

Mechanism of Action

The mechanism of action of aluminum chloride phosphate varies depending on its application. In the context of vaccine adjuvants, it enhances the immune response through several mechanisms, including the depot effect, phagocytosis, activation of pro-inflammatory signaling pathways, and host cell DNA release . These mechanisms help to improve the stability and efficacy of vaccines.

Comparison with Similar Compounds

Research Implications and Limitations

- Methodology Validation: While RASAR and QSAR models are powerful, their accuracy depends on the structural diversity of training data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.